molecular formula C21H21N5 B2433237 N-cyclopentyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-69-4

N-cyclopentyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2433237
CAS RN: 866845-69-4
M. Wt: 343.434
InChI Key: DBDCNALBFKNNEQ-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are fused heterocyclic compounds that are formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . These compounds are known for their potential as therapeutic agents and are endowed with several pharmacological applications .


Synthesis Analysis

The synthesis of triazoloquinazolines often involves the use of eco-compatible catalysts and reaction conditions . A series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines .

Future Directions

Triazoloquinazolines, including “N-cyclopentyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine”, have shown considerable interest in the field of medicine and drug development . They are considered versatile moieties and important structural templates for the design and synthesis of novel biologically relevant compounds . Therefore, there is potential for further optimization and development of these compounds in the future .

properties

IUPAC Name

N-cyclopentyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-14-7-6-8-15(13-14)19-21-23-20(22-16-9-2-3-10-16)17-11-4-5-12-18(17)26(21)25-24-19/h4-8,11-13,16H,2-3,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDCNALBFKNNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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